molecular formula C11H14F3OP B2607913 1-Diethylphosphoryl-4-(trifluoromethyl)benzene CAS No. 2375270-40-7

1-Diethylphosphoryl-4-(trifluoromethyl)benzene

Cat. No.: B2607913
CAS No.: 2375270-40-7
M. Wt: 250.201
InChI Key: WMEUQIAXJUKTRJ-UHFFFAOYSA-N
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Description

1-Diethylphosphoryl-4-(trifluoromethyl)benzene is a chemical compound known for its unique structure and potential applications in various fields of research. The compound consists of a benzene ring substituted with a diethylphosphoryl group and a trifluoromethyl group. Its molecular formula is C11H14F3OP, and it has a molecular weight of 250.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene typically involves the introduction of the diethylphosphoryl and trifluoromethyl groups onto a benzene ring. One common method is the reaction of diethylphosphoryl chloride with 4-(trifluoromethyl)phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Diethylphosphoryl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Diethylphosphoryl-4-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The diethylphosphoryl group can act as a ligand, coordinating with metal ions or interacting with enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

    1-Diethylphosphoryl-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-Diethylphosphoryl-4-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.

    1-Diethylphosphoryl-4-nitrobenzene: Features a nitro group instead of a trifluoromethyl group.

Uniqueness: 1-Diethylphosphoryl-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and industrial applications .

Properties

IUPAC Name

1-diethylphosphoryl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEUQIAXJUKTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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